

reactivity and stability of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene

Cat. No.: B1593350

[Get Quote](#)

An In-depth Technical Guide to the Reactivity and Stability of **1,2,3-Trifluoro-5-methoxy-4-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **1,2,3-trifluoro-5-methoxy-4-nitrobenzene**, a highly functionalized aromatic compound with significant potential in medicinal chemistry and materials science. We will delve into its unique structural features, reactivity, and stability, offering field-proven insights into its synthetic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction and Significance

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is a substituted nitrobenzene notable for its complex arrangement of functional groups. The presence of three electron-withdrawing fluorine atoms, a powerful electron-withdrawing nitro group, and an electron-donating methoxy group on a single benzene ring creates a unique electronic environment that dictates its chemical behavior.^[1] This compound serves as a versatile intermediate in organic synthesis.^[1] The trifluorinated motif is of particular interest in drug development, as fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.^[1] The nitro and

methoxy groups provide handles for a variety of chemical transformations, making this molecule a valuable building block for more complex structures.[1]

Physicochemical Properties and Stability

The stability and physical properties of **1,2,3-trifluoro-5-methoxy-4-nitrobenzene** are crucial for its handling, storage, and application in synthesis.

Property	Value
CAS Number	925890-13-7[2]
Molecular Formula	C ₇ H ₄ F ₃ NO ₃
Molecular Weight	223.11 g/mol
Appearance	Expected to be a solid at room temperature
Stability	Stable under normal storage conditions.[3][4]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] Keep container tightly closed.

The compound is stable under standard laboratory conditions.[3][4] However, like many nitroaromatic compounds, it should be handled with care, avoiding high temperatures and ignition sources.[3] Hazardous decomposition products can include nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[3]

Core Reactivity: A Dichotomy of Electron Demand

The reactivity of **1,2,3-trifluoro-5-methoxy-4-nitrobenzene** is dominated by the strong electron-withdrawing nature of the nitro group and the three fluorine atoms. This renders the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.

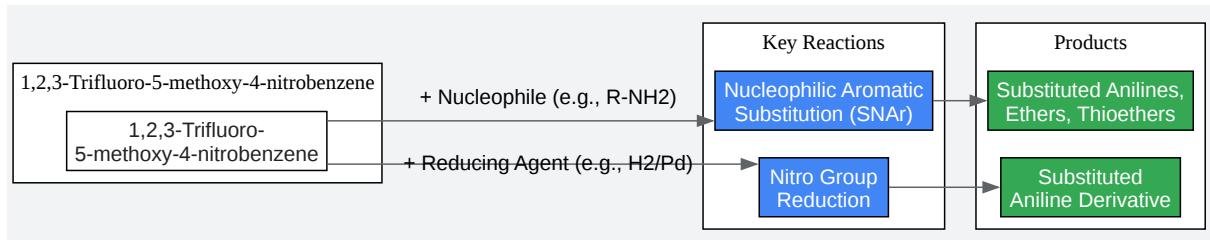
Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this molecule is nucleophilic aromatic substitution (SNAr). The positions ortho and para to the strongly deactivating nitro group are highly activated

towards nucleophilic attack. The fluorine atoms serve as excellent leaving groups in these reactions. This makes the compound an ideal precursor for introducing a wide range of functionalities.

Common nucleophiles that can be employed include:

- Amines (Primary and Secondary): To form substituted anilines.
- Alkoxides and Phenoxides: To generate ether linkages.
- Thiols: To produce thioethers.


The regioselectivity of the substitution will be dictated by the specific reaction conditions and the nature of the nucleophile.

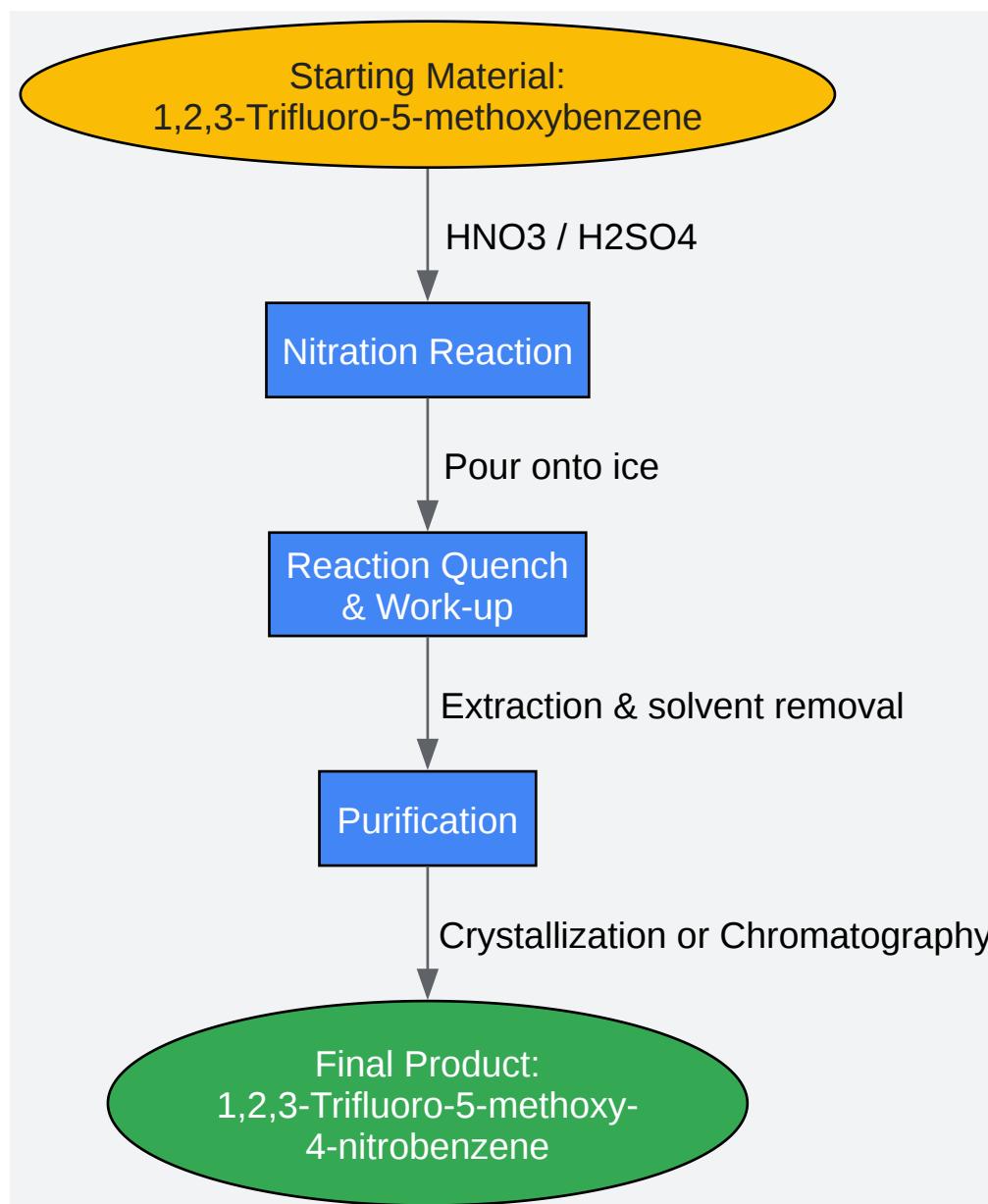
Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, providing a key synthetic handle for further derivatization, such as amide bond formation or diazotization reactions.^[1] Standard reduction methods are applicable:

- Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source.
- Metal-Acid Systems: Classic methods such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).^[5]

The resulting aniline is a critical intermediate for the synthesis of many pharmaceutical and agrochemical compounds.^[1]

[Click to download full resolution via product page](#)


Caption: Key reaction pathways for **1,2,3-Trifluoro-5-methoxy-4-nitrobenzene**.

Synthesis of **1,2,3-Trifluoro-5-methoxy-4-nitrobenzene**

The synthesis of this compound typically involves the nitration of a suitable trifluoromethoxybenzene precursor.

General Synthetic Approach: Electrophilic Aromatic Substitution

The introduction of the nitro group is achieved via an electrophilic aromatic substitution reaction. A nitrating mixture, commonly a combination of concentrated nitric acid and concentrated sulfuric acid, is used to generate the nitronium ion (NO_2^+) in situ, which acts as the electrophile.^[1]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Nitration

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-

salt bath to 0-5 °C.

- Addition of Nitric Acid: Slowly add concentrated nitric acid via the dropping funnel while maintaining the temperature below 10 °C.
- Addition of Substrate: Once the nitrating mixture is prepared and cooled, add 1,2,3-trifluoro-5-methoxybenzene dropwise, ensuring the reaction temperature does not exceed 10 °C.
- Reaction Monitoring: Stir the mixture at 0-5 °C for a specified time (e.g., 1-2 hours). Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
- Isolation: The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling **1,2,3-trifluoro-5-methoxy-4-nitrobenzene** and its precursors.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[3\]](#)
- Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood. [\[3\]](#) Avoid breathing dust, fumes, or vapors.[\[3\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents.[\[3\]](#)
- First Aid:
 - Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[\[3\]](#)

- Skin: Wash off with soap and plenty of water.[3]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Conclusion

1,2,3-Trifluoro-5-methoxy-4-nitrobenzene is a synthetically valuable building block due to its unique electronic properties and the presence of multiple, orthogonally reactive functional groups. Its propensity for nucleophilic aromatic substitution and the ease of reduction of its nitro group make it an attractive starting material for the synthesis of complex molecules in the pharmaceutical and materials science sectors. A thorough understanding of its reactivity and safe handling protocols is essential for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | 66684-67-1 [smolecule.com]
- 2. 1 , 2 , 3-Trifluoro-5-methoxy-4-nitrobenzene (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [reactivity and stability of 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1593350#reactivity-and-stability-of-1-2-3-trifluoro-5-methoxy-4-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com